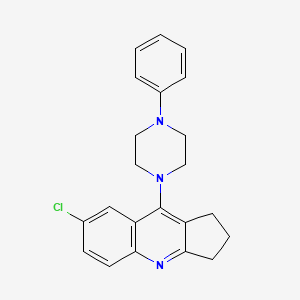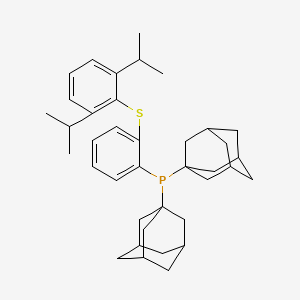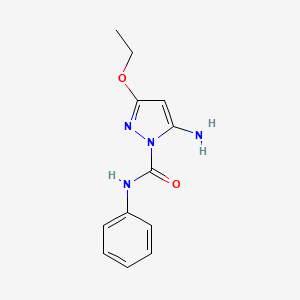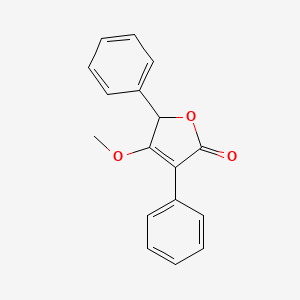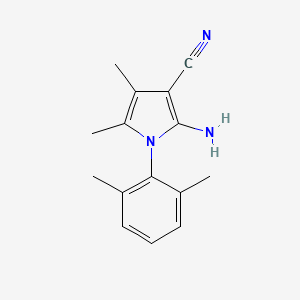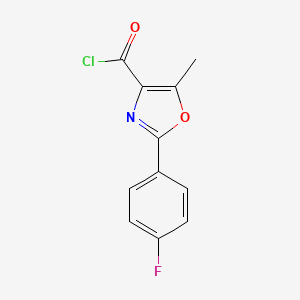
2-(4-Fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group, a methyloxazole ring, and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride typically involves the reaction of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide This intermediate is then subjected to cyclization with ethyl oxalyl chloride to yield the oxazole ring
Industrial Production Methods
In an industrial setting, the production of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, cyclization reactions, and chlorination under optimized conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are employed under inert atmosphere conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxazole Derivatives: Resulting from oxidation and reduction reactions.
Biaryl Compounds: Produced via coupling reactions.
Scientific Research Applications
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Utilized in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or modulate receptor functions, thereby exerting its biological effects. The fluorophenyl group and oxazole ring contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Bromophenyl)-5-methyloxazole-4-carbonyl chloride
- 2-(4-Methylphenyl)-5-methyloxazole-4-carbonyl chloride
Uniqueness
2-(4-Fluorophenyl)-5-methyloxazole-4-carbonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and material science.
Properties
CAS No. |
61152-06-5 |
|---|---|
Molecular Formula |
C11H7ClFNO2 |
Molecular Weight |
239.63 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7ClFNO2/c1-6-9(10(12)15)14-11(16-6)7-2-4-8(13)5-3-7/h2-5H,1H3 |
InChI Key |
OVMGFJQPSQGJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



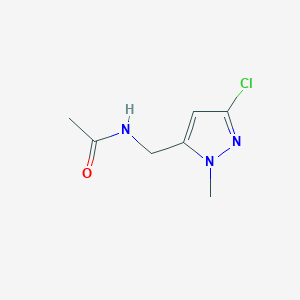
![5-[(Pentylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15209275.png)
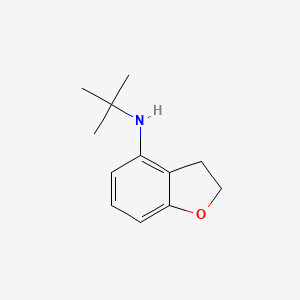
![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)
